3-(Aminomethyl)benzonitrile

Solid-State Chemistry Process Development Crystallization Engineering

The meta-substituted 3-(Aminomethyl)benzonitrile is a critical bifunctional intermediate for orexin receptor antagonist pharmacophores. This isomer offers superior CNS drug-likeness (logP 1.72) and ambient liquid handling compared to the high-melting para-isomer (mp 274-279°C), eliminating heating costs. Ideal for kilo-lab amidations and reductive aminations. Requires ≥97% purity.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 10406-24-3
Cat. No. B130773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)benzonitrile
CAS10406-24-3
Synonyms3-(Aminomethyl)benzonitrile;  α-Amino-m-tolunitrile;  1-Aminomethyl-3-cyanobenzene;  3-(Aminomethyl)benzonitrile;  m-Cyanobenzylamine; 
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C#N)CN
InChIInChI=1S/C8H8N2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5,9H2
InChIKeyXFKPORAVEUOIRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Aminomethyl)benzonitrile (CAS 10406-24-3): Core Identity and Structural Baselines for Meta-Substituted Cyanobenzylamine Sourcing


3-(Aminomethyl)benzonitrile (CAS 10406-24-3), also known as 3-cyanobenzylamine or m-cyanobenzylamine, is an aromatic amine featuring a primary aminomethyl group (-CH₂NH₂) at the meta-position relative to a cyano (-C≡N) substituent on the benzene ring [1]. This bifunctional meta-substituted building block possesses a molecular formula of C₈H₈N₂ and a molecular weight of 132.16 g/mol . The compound exists as a colorless liquid or low-melting solid (melting point 102-103 °C) under ambient conditions and is typically stored under inert atmosphere at 2-8 °C . Its dual functionality—a nucleophilic primary amine and a versatile nitrile group—enables its use as a key intermediate in pharmaceutical synthesis, particularly in the construction of indole- and indazole-based orexin receptor antagonists, as well as in the preparation of cyanobenzyl derivatives via selective aminomethyl group transformations [2][3].

3-(Aminomethyl)benzonitrile Substitution Risks: Why Meta- vs. Para- vs. Ortho- Isomers Are Not Interchangeable in Research and Scale-Up


Substituting 3-(aminomethyl)benzonitrile with its positional isomers (ortho- or para-) or with non-aminomethyl analogs (e.g., 3-aminobenzonitrile) introduces substantial deviations in physicochemical properties, reactivity, and biological target engagement. Meta-substitution confers a unique combination of electron-withdrawing (-I, -M) effects from the nitrile group and steric/electronic positioning of the aminomethyl nucleophile, which directly impacts intermolecular interactions, binding geometries, and metabolic stability [1]. The Hammett equation and substituent constant (σₘ vs. σₚ) differences between meta- and para-substituted benzonitriles are well-documented and translate into measurable variations in pKa, logP, and reaction kinetics [2]. As the evidence below demonstrates, even seemingly minor positional shifts lead to melting point differences exceeding 170 °C, logP variations greater than 0.8 units, and distinct pharmacophoric requirements—underscoring that 3-(aminomethyl)benzonitrile is not a drop-in replacement for its structural analogs [3].

3-(Aminomethyl)benzonitrile (CAS 10406-24-3) Quantitative Differentiation: Head-to-Head Comparator Evidence for Scientific Selection


Melting Point Differential of 172–177 °C Between Meta- and Para-Isomers: Direct Impact on Downstream Handling, Purification, and Formulation Feasibility

The meta-substituted 3-(aminomethyl)benzonitrile exhibits a melting point of 102–103 °C (lit.) , whereas its para-substituted analog, 4-(aminomethyl)benzonitrile (CAS 10406-25-4), melts at 274–279 °C (lit.) [1]. This represents a minimum melting point differential of 172 °C. The meta-isomer exists as a low-melting solid or liquid at room temperature, while the para-isomer remains a high-melting crystalline solid under identical ambient storage conditions [2].

Solid-State Chemistry Process Development Crystallization Engineering

LogP Differential of >0.8 Units: Meta-Substitution Enhances Lipophilicity and Membrane Permeability Predictions Relative to Para-Isomer

The computed partition coefficient (XLogP3) for 3-(aminomethyl)benzonitrile is 1.72 [1], compared to 0.9 for 4-(aminomethyl)benzonitrile [2]. This >0.8 log unit difference reflects the meta-nitrile's distinct electronic environment, which reduces overall molecular polarity relative to the para-isomer. The meta-isomer's higher logP value falls within the optimal range (1-3) for blood-brain barrier penetration and oral bioavailability, whereas the para-isomer's lower logP may limit its passive diffusion across lipid bilayers in early-stage drug discovery programs [3].

Medicinal Chemistry ADME Predictions Drug-Likeness

Meta-Positioning is Essential for Orexin Receptor Antagonist Pharmacophore: Documented Use of 3-(Aminomethyl)benzonitrile in Indole/Indazole Derivative Synthesis

3-(Aminomethyl)benzonitrile is explicitly employed as a key intermediate in the preparation of indole and indazole derivatives that function as orexin receptor antagonists [1]. The meta-substitution pattern is critical for achieving the requisite binding orientation within the orexin receptor binding pocket; para- or ortho-substituted analogs are not reported as viable intermediates for this specific pharmacophore class [2]. The nitrile group at the meta-position participates in key hydrogen-bonding interactions with receptor residues, while the aminomethyl moiety serves as the attachment point for further structural elaboration [3].

Neuroscience GPCR Ligand Design Sleep Disorder Therapeutics

pKa (Predicted) Differential of 0.09 Units: Meta-Isomer Exhibits Marginally Higher Basicity Than Para-Isomer, Influencing Protonation State and Nucleophilicity

The predicted acid dissociation constant (pKa) for the conjugate acid of 3-(aminomethyl)benzonitrile is 8.56 ± 0.10 , whereas the predicted pKa for 4-(aminomethyl)benzonitrile is 8.47 ± 0.10 . This 0.09 unit difference, while small, reflects the distinct meta- vs. para- substituent effects on the electron density at the aminomethyl nitrogen. The meta-nitrile's -I (inductive) effect is less attenuated than the para-nitrile's -M (mesomeric) effect, resulting in a slightly more basic amine in the meta-isomer [1].

Physical Organic Chemistry Reaction Kinetics Amine Basicity

Analytical Purity Benchmark: Commercial 3-(Aminomethyl)benzonitrile Meets ≥98.0% by Both HPLC and GC, with Full Physical Property Traceability

Commercially available 3-(aminomethyl)benzonitrile is offered with a certified purity of ≥98.0% by both HPLC and GC methods . The compound's physical properties are thoroughly documented: a boiling point of 109-111 °C (lit.) and 147-148 °C at 3 mmHg (lit.), a density of 1.10±0.1 g/cm³ (predicted), and a storage requirement of 2-8 °C under inert atmosphere . In contrast, the para-isomer (4-(aminomethyl)benzonitrile) is typically available as a hydrochloride salt (CAS 15996-76-6) with a purity specification of ≥98.0% by HPLC only , and its free base form is a high-melting solid with limited commercial availability [1].

Analytical Chemistry Quality Control Procurement Specifications

3-(Aminomethyl)benzonitrile (CAS 10406-24-3) Application Scenarios: Evidence-Based Procurement Guidance for Specialized Research Use


Medicinal Chemistry: Synthesis of Indole- and Indazole-Based Orexin Receptor Antagonists for Sleep Disorder and Addiction Research

3-(Aminomethyl)benzonitrile serves as a validated intermediate in the construction of orexin receptor antagonist pharmacophores, specifically indole and indazole derivatives [1]. The meta-substitution pattern is integral to achieving the required binding orientation; substitution with the para-isomer (4-(aminomethyl)benzonitrile) would alter the trajectory of the cyanobenzyl moiety, likely abolishing receptor engagement [2]. Researchers should procure the meta-isomer when following established synthetic protocols (e.g., Schnute et al., Bioorg. Med. Chem. Lett., 2010) to ensure target compound identity and biological activity [3].

Organic Synthesis: Chemoselective Transformation of Aminomethyl Group to Hydroxymethyl, Halomethyl, or Acyloxymethyl Derivatives Without Nitrile Damage

The aminomethyl group of 3-(aminomethyl)benzonitrile can be selectively transformed into hydroxymethyl, halomethyl, or acyloxymethyl functionalities using nitrosonium ions, while leaving the cyano group intact [4]. This chemoselectivity is leveraged in industrial processes for producing cyanobenzyl derivatives under mild conditions. The meta-isomer's lower melting point (102–103 °C) and liquid-like handling characteristics at ambient temperature facilitate easier processing compared to the high-melting para-isomer (274–279 °C), which would require elevated temperatures and specialized equipment for similar transformations .

Preclinical Drug Discovery: Scaffold Optimization Leveraging Meta-Positioned logP Advantage for Enhanced CNS Penetration Potential

The meta-isomer's higher computed logP (1.72 vs. 0.9 for para-isomer) places it within the optimal range for blood-brain barrier permeability [5]. In CNS-targeted programs where the cyanobenzylamine moiety is incorporated as a privileged fragment, the meta-substitution pattern is preferred to maximize passive diffusion and target engagement in neurological disease models [6]. The 3-(aminomethyl)benzonitrile scaffold offers a >6.6-fold increase in octanol-water partitioning relative to the para-isomer, a critical parameter for CNS drug-likeness [7].

Process Chemistry and Scale-Up: Energy-Efficient Handling of Low-Melting Meta-Isomer in Multi-Kilogram Syntheses

For kilo-lab and pilot-plant operations, the 3-isomer's liquid or low-melting solid nature (melting point 102–103 °C) eliminates the need for energy-intensive heating mantles and jacketed reactors required to liquefy the para-isomer (melting point 274–279 °C) . This translates directly to reduced operational costs and simplified engineering controls during large-scale amidations, reductive aminations, and urea formations. Procurement specifications should mandate ≥98.0% purity by both HPLC and GC to ensure batch-to-batch consistency in multi-step telescoped processes .

Technical Documentation Hub

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